methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7BrO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a bromine atom and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate typically involves the bromination of methyl salicylate followed by esterification. One common method includes the following steps:
Bromination: Methyl salicylate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the para position relative to the hydroxyl group.
Esterification: The resulting brominated product is then esterified using methanol and a catalytic amount of sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the oxoacetate group.
4-Bromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the ester group.
Methyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is unique due to the presence of both the bromine atom and the oxoacetate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2092287-71-1 |
---|---|
Molecular Formula |
C9H7BrO4 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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